molecular formula C13H16FN3 B1519557 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine CAS No. 1152880-35-7

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine

Cat. No. B1519557
M. Wt: 233.28 g/mol
InChI Key: VEAQAAHHXLSNBA-UHFFFAOYSA-N
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Description

The compound “1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

Pyrazole derivatives can adopt various molecular structures depending on the substituents attached to the pyrazole ring . The exact molecular structure of “1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine” is not specified in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine”, specific properties such as density, boiling point, and flash point are not provided in the available resources .

Scientific Research Applications

Functional Polymer Modification

Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified with various amine compounds, including a pyrazole derivative, to form amine-treated polymers. These modifications increased the thermal stability and swelling degree of the polymers, suggesting potential for medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Antimicrobial Activity of Novel Schiff Bases

Schiff bases synthesized from pyrazole derivatives, including a compound closely related to the one , demonstrated significant antimicrobial activity. This suggests potential for the development of new antimicrobial agents (Puthran et al., 2019).

Advanced Material Applications

A novel V-shaped molecule derived from a pyrazole derivative showed potential for security ink applications due to its morphology-dependent fluorochromism, which can be triggered by mechanical force or pH changes (Lu & Xia, 2016).

Catalysis and Synthesis

Pyrazole derivatives have been utilized in the synthesis of pyridine-pyrimidines and their bis-derivatives under microwave irradiation and solvent-free conditions, showcasing the efficiency of these compounds in catalytic applications (Rahmani et al., 2018).

Corrosion Inhibition

Bipyrazolic compounds, including those related to the compound of interest, have been found to effectively inhibit the corrosion of pure iron in acidic media. This suggests potential applications in materials science for protecting metals against corrosion (Chetouani et al., 2005).

Safety And Hazards

The safety and hazards associated with “1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine” are not specified in the available resources .

properties

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c1-8-6-9(2)17(16-8)13-5-4-11(10(3)15)7-12(13)14/h4-7,10H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAQAAHHXLSNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)C(C)N)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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